Product packaging for Gallium cation(Cat. No.:CAS No. 22537-33-3)

Gallium cation

Cat. No.: B1222093
CAS No.: 22537-33-3
M. Wt: 69.723 g/mol
InChI Key: CKHJYUSOUQDYEN-UHFFFAOYSA-N
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Description

Gallium cation (Ga³⁺) is a redox-inert trivalent metal ion that serves as a potent iron (Fe³⁺) mimetic in biological research . Its key research value lies in its ability to disrupt iron-dependent processes in prokaryotic and eukaryotic cells, making it a critical tool for studying novel antimicrobial and anticancer pathways . In antimicrobial research, this compound is deployed to target drug-resistant pathogens. By exploiting bacterial iron-acquisition systems, gallium is imported into cells where it inactivates iron-dependent enzymes, such as ribonucleotide reductase and aconitase, disrupting DNA synthesis and energy production . This mechanism is effective against biofilms and a range of pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis . Its "Trojan horse" strategy makes it difficult for bacteria to develop resistance, positioning it as a promising non-antibiotic therapeutic candidate . In oncology research, this compound inhibits tumor cell proliferation by interfering with cellular iron uptake and metabolism . It disrupts the function of the M2 subunit of ribonucleotide reductase, an iron-dependent enzyme essential for DNA synthesis . Furthermore, gallium can induce apoptotic cell death in cancer cells and has shown clinical efficacy in studies involving lymphoma and bladder cancer . Its role in radiopharmaceuticals, particularly as ⁶⁷Ga and ⁶⁸Ga, is also significant for diagnostic imaging and cancer theranostics . This product is supplied for research applications only, including in vitro studies, mechanism-of-action investigations, and the development of novel gallium-based compounds and materials. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ga+3 B1222093 Gallium cation CAS No. 22537-33-3

Properties

CAS No.

22537-33-3

Molecular Formula

Ga+3

Molecular Weight

69.723 g/mol

IUPAC Name

gallium(3+)

InChI

InChI=1S/Ga/q+3

InChI Key

CKHJYUSOUQDYEN-UHFFFAOYSA-N

SMILES

[Ga+3]

Canonical SMILES

[Ga+3]

Other CAS No.

22537-33-3

Origin of Product

United States

Bonding Analysis in Coordinated Gallium Cations

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a robust theoretical framework for dissecting chemical bonding by analyzing the topology of the electron density distribution. Research utilizing QTAIM on gallium cation systems has provided significant insights into electron sharing, atomic charge distribution, and the fundamental nature of interatomic interactions.

In Yttrium-Gallium (Y-Ga) intermetallic compounds, QTAIM analysis has revealed detailed bonding characteristics. For instance, the Ga-Ga bond within YGa₂ exhibits a delocalization index (DI) of 0.77, signifying a substantial covalent contribution, and when approximated as a two-center bond, this interaction yields a bond fraction of 0.845 mdpi.com. Further investigations into Y-Ga systems indicate a trend where Ga atoms increasingly accept electron density, with accepted charges ranging from 0.2 to 2 electrons per atom as the yttrium concentration rises, suggesting shifts in electron distribution and bonding character mdpi.comresearchgate.net. In organometallic complexes, QTAIM analysis of the [Ga(AlCp*)₃]⁺ cation computed a negative charge on the gallium center (-0.49), implying that the formal positive charge is delocalized across the ligand framework rsc.org. Similarly, studies on gallium-iodine clusters have quantified electron sharing via delocalization indices, demonstrating higher values for terminal Ga-I bonds (0.805-0.813) compared to bridging Ga-I bonds (0.443-0.592) rsc.org.

Table 1: QTAIM Analysis of Gallium Interactions

Interaction/Compound TypeParameterValueReference
Ga-Ga (in YGa₂)Delocalization Index0.77 mdpi.com
Ga-Ga (in YGa)Delocalization Index0.60 mdpi.com
Ga-Ga (in YGa)G(Ga,Ga')0.74 mdpi.com
Ga-C (in [CoGa₃I₅C] cluster)Delocalization Index0.717 rsc.org
Ga-I (terminal, in cluster)Delocalization Index0.805-0.813 rsc.org
Ga-I (bridging, in cluster)Delocalization Index0.443-0.592 rsc.org
[Ga(AlCp*)₃]⁺QTAIM Charge (Ga)-0.49 rsc.org
Y-Ga CompoundsGa Accepted Charge0.2 to 2 e⁻ mdpi.comresearchgate.net

Ionic vs. Covalent Contributions in Metal-Ligand Bonds

Gallium, positioned at the boundary between metallic and covalent bonding in Group 13, forms bonds with ligands that exhibit a spectrum of ionic and covalent characteristics. The precise nature of these bonds is significantly influenced by the ligand's electronic properties and the oxidation state of the gallium ion.

Table 2: Characterization of Gallium-Ligand Bonds

Compound/System TypeBond Type / DescriptionDominant CharacterSupporting Data / ObservationReference
Ga(I)-olefinGa-C (olefin)Predominantly IonicQTAIM analysis shows similarity to Na⁺-complex krossing-group.denih.gov
[Ga(AlCp*)₃]⁺Ga-AlCovalentExplicitly noted as having a covalent nature rsc.org
Cu-Ga complexes ({Cu-Ga}¹¹)Cu-GaHighly CovalentCharacterized by 2c/1e σ-bonds, short bond lengths, and high SOMO covalency nih.gov
Ga(III)-N (porphyrin)Ga-NIncreased CovalentShows greater covalent contribution compared to Zn/Cd complexes nih.gov
Fe-GaXFe-GaMixedStrong σ-donation from GaX; covalent/electrostatic ratio similar to Fe-CO acs.org
Ga-Te (intermetallic)Ga-TeCovalent/IonicCovalent at low pressure, ionic at high pressure researchgate.net
Ga-Ga (in [Ga₅(dmap)₁₀]⁵⁺ cluster)Ga-GaStrong BondingDistances of 248.75(9)–250.1(1) pm, forming a planar pentagon nih.gov
Ga-P (in phosphaketenes)Ga-PCovalent/Ionic2.265(1) Å (covalent); 2.430(2)/2.411(3) Å (ion pairs) rsc.org
Ru-Ga (in complexes)Ru-GaMixedWiberg bond indexes suggest covalent contribution; Ru-Ga distances range from 2.30 to 2.34 Å nsf.gov

Electronic Communication Across Metal Bridges

The capacity of metal ions to facilitate electronic communication between redox-active ligands is a fundamental principle in the design of molecular electronic components and supramolecular assemblies. Gallium(III) ions, despite their diamagnetic nature, can function as bridging units in such systems, enabling weak electronic coupling between coordinated ligands.

Research focusing on homoleptic gallium(III) complexes that incorporate redox-active diarylamido ligands has demonstrated that electronic communication can indeed occur across the Ga(III) bridge acs.orgmarquette.edunih.govmarquette.eduacs.org. In mono-oxidized species, which are classified as Robin-Day Class II mixed-valence compounds, weak electronic coupling (Hab ≈ 200 cm⁻¹) has been observed. This coupling is understood to be mediated through mechanisms such as direct tunneling, McConnell superexchange (which utilizes the empty 4p orbitals of gallium), or thermally activated hopping acs.orgnih.govmarquette.eduacs.org. These studies also report the presence of an intervalence charge transfer (IVCT) band in the near-infrared (NIR) region, indicative of electron transfer between the redox-active ligands. Furthermore, the Ga-N bond distances within these complexes exhibit systematic changes correlating with the ligand's oxidation state, serving as valuable markers for the electronic environment acs.org. For instance, in a [Ga(L)₂]²⁺ system, the average N···N distance spanning the gallium bridge was determined to be approximately 3.897 Å nih.govmarquette.eduacs.org.

Table 3: Electronic Communication Parameters in Gallium Bridged Systems

System TypeBridge MetalLigand TypeElectronic Coupling (Hab)IVCT BandGa-Ligand Distance (across bridge)Reference
[Ga(L)₂]ⁿ⁺ (L=diarylamido)Ga(III)Redox-active~200 cm⁻¹Yes (NIR)~3.897 Å (N···N) acs.orgnih.govmarquette.eduacs.org
[Ga(L)₂]²⁺ (L=diarylamido)Ga(III)Mono-oxidized (L⁻/L⁰)~200 cm⁻¹Yes (NIR)~3.897 Å (N···N) acs.orgnih.govmarquette.eduacs.org
Note: Ga-N bond lengths vary with oxidation state.

Compound List

Gallium (Ga)

Yttrium-Gallium compounds (e.g., YGa₂, YGa)

[Ga(AlCp*)₃]⁺

Ga(I)-olefin complexes

Ga(III)-porphyrin complexes

Cu-Ga complexes

Fe-GaX complexes (X = F, Cl, Br, I)

Ga-Te compounds

[CoGa₃I₅C] cluster

[Ga(L)₂]ⁿ⁺ (where L = bis(4-methyl-2-(1H-pyrazol-1-yl)phenyl)amido, n=1, 2, 3)

[Ga₅(dmap)₁₀]⁵⁺ cluster cation

AlCp* (Aluminium cyclopentadienyl)

COD (cyclooctadiene)

dmap (4-dimethylaminopyridine)

Ga(I)

Ga(III)

Ga(II)

Ga³⁺

Ga⁺

Ga-C bonds

Ga-Ga bonds

Ga-I bonds

Ga-N bonds

Ga-O bonds

Ga-P bonds

Ga-Te bonds

Ga-Al bonds

Ga-H bonds

Ga-Cl bonds

Electronic Structure and Bonding in Gallium Cation Systems

Theoretical Investigations of Electronic Configuration

The electronic configuration of gallium cations is a subject of extensive theoretical study, aiming to elucidate their stability, reactivity, and bonding patterns. Computational methods provide detailed insights into the distribution of electrons and the nature of interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a cornerstone in exploring the electronic configurations of gallium cations. These calculations allow for the determination of ground-state geometries, electronic densities, and orbital energies. For instance, studies on gallium cation complexes, such as [Ga( researchgate.netcrown-4)]+, have utilized DFT to analyze frontier molecular orbitals, revealing that the Highest Occupied Molecular Orbital (HOMO) correlates with the lone pair on gallium, while the Lowest Unoccupied Molecular Orbitals (LUMOs) correspond to empty p orbitals on the gallium atom surfacesciencewestern.com. DFT calculations have also been employed to investigate the electronic structure of gallium clusters, revealing that even-numbered clusters tend to be closed-shell singlets with substantial HOMO-LUMO gaps, indicating greater stability compared to odd-numbered clusters, which are often open-shell with smaller gaps aip.org. Furthermore, DFT has been used to study the electronic structure of gallium-doped materials like lead sulfide (B99878) (PbS), showing that Ga doping can introduce gap states between the conduction and valence bands, potentially pinning the Fermi level researchgate.net.

Ab Initio Calculations

Ab initio methods, which derive solutions from fundamental quantum mechanical principles without empirical parameters, complement DFT in understanding this compound electronic structures. These calculations can provide highly accurate descriptions of electronic states and bonding. For example, ab initio studies have been used to investigate the electronic structure of gallium-doped germanium, revealing insights into its superconducting properties arxiv.org. Similarly, ab initio calculations have been applied to study gallium phosphide (B1233454) clusters, examining their electronic states and comparing them with experimental data berkeley.eduaip.org. These methods are vital for a fundamental understanding of electron distribution and orbital interactions in various this compound environments.

Valence Electron Characterization

The valence electrons of gallium cations dictate their chemical behavior, including their stability, their capacity to act as both Lewis acids and bases, and their electronic excitation properties.

Inert-Pair Effect and Low-Valent Stability

The inert-pair effect plays a significant role in the stability of low-valent gallium species. Gallium, with a valence electron configuration of 4s24p1environmentalchemistry.combrainly.com, exhibits a tendency for its 4s2 electrons to remain paired and less involved in bonding, particularly in lower oxidation states chemistnotes.com. This effect contributes to the relative stability of the Ga+ (gallium(I)) cation. While Ga+ is accessible, it is less stable than the Ga3+ (gallium(III)) state and is prone to disproportionation krossing-group.deresearchgate.net. The inert-pair effect is more pronounced in heavier congeners like Indium and Thallium, but it still influences gallium's propensity to form stable univalent species doubtnut.comd-nb.info. The stabilization of Ga+ is often achieved through complexation with ligands, such as in [Ga( researchgate.netcrown-4)]+, where the crown ether provides electrostatic stabilization surfacesciencewestern.com.

Ambiphilic Nature (Lewis Acid/Base Character)

Gallium cations, particularly Ga+ and Ga3+, exhibit an ambiphilic nature, meaning they can function as both Lewis acids and Lewis bases. This dual character arises from the presence of both an empty orbital (acting as an electron pair acceptor, Lewis acid) and a lone pair of electrons (acting as an electron pair donor, Lewis base) surfacesciencewestern.comd-nb.info. For example, Ga+ can act as a Lewis acid by accepting electron pairs into its empty p orbitals surfacesciencewestern.comd-nb.info. Conversely, the lone pair on Ga+ can also participate in bonding, contributing to its Lewis basicity. Ga3+, with its higher positive charge and empty valence orbitals, is a stronger Lewis acid, readily accepting electron pairs to form adducts, such as GaCl4- from GaCl3 and Cl-latech.eduresearchgate.net. This ambiphilic behavior is critical for gallium's catalytic activity in various chemical reactions surfacesciencewestern.com.

HOMO-LUMO Gap Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap provides insights into the electronic stability and reactivity of this compound systems. A larger HOMO-LUMO gap generally indicates greater electronic stability and lower reactivity. For instance, cationic gallium arene complexes are characterized by relatively high HOMO-LUMO gaps, often exceeding 6 eV krossing-group.de. In the [Ga( researchgate.netcrown-4)]+ complex, time-dependent DFT (TD-DFT) calculations showed that the lowest energy excitations arise from the gallium(I) cation's lone pair, with a significant HOMO-LUMO+1 gap of 6.10 eV, suggesting that this lone pair might not be readily available for certain reactions like oxidative addition surfacesciencewestern.com. In other systems, such as the (pyNO)2GaCl complex, the HOMO-LUMO gap was calculated to be 3.926 eV, a value slightly smaller than its aluminum analogue, influencing its electronic transitions and redox behavior mdpi.com. The HOMO-LUMO gap is also a key parameter in predicting the chemical stability of clusters, with larger gaps generally correlating with increased stability rsc.org.


Spectroscopic and Analytical Characterization Methodologies

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within crystalline solids, providing fundamental insights into the structure of gallium-containing compounds. By analyzing the diffraction patterns produced when X-rays interact with a crystal lattice, researchers can elucidate unit cell parameters, space groups, atomic positions, bond lengths, and coordination geometries.

Studies on elemental gallium under high pressure have revealed distinct crystalline phases, Ga(II) and Ga(III), characterized by specific crystal structures determined via single-crystal X-ray diffraction. Ga(II) exhibits a body-centered-cubic structure, while Ga(III) adopts a body-centered-tetragonal cell aip.orgaip.org. In coordination chemistry, XRD has been instrumental in defining the solid-state structures of various gallium(III) complexes. For instance, the structures of tris(diethyldithiorcarbamato)gallium(III) and its indium analogue have been determined, revealing monoclinic crystal systems with specific unit cell dimensions and space groups rsc.org. Similarly, the crystal structures of gallium phthalocyanine (B1677752) derivatives, such as chloro(phthalocyaninato)gallium(III) (ClGaPc) and µ-oxobis(phthalocyaninato)gallium(III) (PcGaOGaPc), have been solved using single-crystal X-ray analysis, providing detailed information on their triclinic crystal systems, unit cell parameters, and atomic arrangements, including Ga-Cl and Ga-O bond distances mdpi.com. Furthermore, the structural model of a layered fluorinated gallium phosphate (B84403), RbGa₃(PO₄)₂(HPO₄)F₄·C₅N₂H₁₆·2H₂O (MIL-145), was determined by single-crystal X-ray diffraction, revealing corrugated ribbons of GaO₃F₃ and GaO₄F₂ octahedra rsc.org. The coordination environment of gallium in aqueous solutions has also been investigated using X-ray diffraction, indicating that the Ga³⁺ cation is typically coordinated by six water molecules, forming a hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺, with specific Ga-O bond distances researchgate.net.

Table 1: Selected X-ray Diffraction Data for Gallium Compounds

Compound/PhaseCrystal SystemSpace GroupUnit Cell Parameters (Å)ZGa CoordinationNotes
Elemental Gallium (Ga(II))CubicBody-centered cubica = 5.951 ±0.005--High pressure phase aip.orgaip.org
Elemental Gallium (Ga(III))TetragonalBody-centered tetragonala = 2.813 ±0.003, c = 4.452 ±0.0052-High pressure phase aip.orgaip.org
[Ga(S₂C·NEt₂)₃]MonoclinicA2/aa=14.862(3), b=10.244(2), c=17.863(2), β=117.49(1)°4Octahedral (Ga-S ~2.436 Å)Tris(diethyldithiorcarbamato)gallium(III) rsc.org
ClGaPcTriclinicP1¯a = 13.770, b = 13.770, c = 14.039, α = 98.32°, β = 108.64°, γ = 90.01°4Square planar/distorted octahedral (Ga-N, Ga-Cl ~2.20 Å)Chloro(phthalocyaninato)gallium(III) mdpi.com
PcGaOGaPcTriclinicP1¯a = 7.848, b = 12.529, c = 12.720, α = 91.03°, β = 94.94°, γ = 89.98°2Octahedral (Ga-O ~1.734 Å)µ-Oxobis(phthalocyaninato)gallium(III) mdpi.com
MIL-145----Octahedral (GaO₃F₃, GaO₄F₂)RbGa₃(PO₄)₂(HPO₄)F₄·C₅N₂H₁₆·2H₂O rsc.org
Aqueous Ga³⁺----Octahedral (Ga-O ~0.195 nm)Hexaaquagallium(III) ion in perchlorate (B79767) solution researchgate.net

UV-Visible Spectroscopy for Complexation Kinetics and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a powerful tool for studying electronic transitions within molecules and monitoring the kinetics of chemical reactions, particularly complexation processes. While the Ga³⁺ aqua ion itself does not exhibit significant absorption in the UV-Vis range, the formation of gallium complexes with organic ligands can lead to characteristic absorption bands, often arising from ligand-centered transitions or metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) processes.

UV-Vis spectroscopy is frequently employed to track the rate of complex formation between Ga³⁺ and various chelators. For instance, a method has been developed to study gallium(III) complexation kinetics with ligands like NOTA and TRAP by monitoring the formation of a copper(II) complex as an indicator of the remaining free ligand. This indirect approach allows for the quantification of Ga³⁺ complexation extent, even though Ga³⁺ is UV-Vis silent rsc.orgresearchgate.net. In other studies, UV-Vis spectroscopy has been used to characterize gallium complexes, such as gallium(III) amide corroles, revealing characteristic absorption spectra that shift upon coordination. These shifts can be attributed to ligand-to-ligand charge transfer (LLCT) and ligand-to-metal charge transfer (LMCT) transitions researchgate.netresearchgate.net. For example, the complex [Ga(BQA)₂]PF₆ exhibits a charge transfer absorption feature shifted to 466 nm, assigned to a mixture of ILCT and LLCT transitions tandfonline.com. Gallium(III) complexes with thiosemicarbazone ligands have also been investigated using UV-Vis titrations, demonstrating their stability and spectral characteristics mdpi.comnih.gov. Furthermore, UV-Vis spectroscopy has been used to study the interaction of Ga atoms with N₂ molecules, identifying an electronic transition at approximately 410 nm for the weakly formed complex nih.gov.

Table 2: UV-Visible Spectroscopic Data for Gallium Complexes

Compound/SystemSolventWavelength of Absorption (nm)Assignment/NotesReference
Ga³⁺ aqua ion-No significant absorptionUV-Vis silent rsc.orgresearchgate.net rsc.orgresearchgate.net
[Ga(BQA)₂]PF₆Acetonitrile~466Charge transfer (ILCT/LLCT) tandfonline.com tandfonline.com
Gallium(III) amide corroles (1-Ga, 2-Ga, 3-Ga)DMFVaries (e.g., ~500-600 nm range)Ligand-centered/Charge transfer researchgate.net
Ga(III)-PAH-PVA-Cit-AuNPs-520 nm (SPR peak), 620 nm (Ga³⁺ induced)Surface Plasmon Resonance (SPR) shift nih.govresearchgate.net
Ga-N₂ complex-~410Electronic transition nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about functional groups, bond strengths, and molecular symmetry. These methods are crucial for identifying the presence of specific ligands coordinated to the gallium cation and for understanding the nature of the Ga-ligand bonds.

IR spectroscopy has been used to confirm the chelation of ligands, such as the acetylacetonato ligand in gallium compounds, by observing characteristic C-O stretching vibrations in the range of 1560-1595 cm⁻¹ acs.org. In studies of gallium trihalide complexes with dimethyl sulfoxide (B87167) (dmso), far-infrared and Raman spectroscopy were employed to characterize the ionic structures containing the hexacoordinate cation [Ga(dmso)₆]³⁺ cdnsciencepub.com. IR spectroscopy has also been used to monitor the transformation of coordination cores in gallium complexes, with shifts in characteristic vibrational frequencies indicating changes in bonding and structure researchgate.net. For example, the IR spectra of gallium(III) complexes with thiosemicarbazone ligands show characteristic bands for N-H, O-H, C-H, C=N, and C=S vibrations, confirming the coordination of the ligands to gallium mdpi.comnih.gov. Raman spectroscopy has been applied to study the hydration of Ga³⁺ in aqueous solutions, assigning specific modes (e.g., v₁(a₁g) GaO₆ at 526 cm⁻¹) to the hexaaquagallium(III) ion rsc.orgresearchgate.netacs.org. These studies also revealed the formation of outer-sphere ion pairs with anions like nitrate (B79036) and thermodynamically stable sulfato complexes in solution rsc.org.

Table 3: Characteristic Vibrational Frequencies (IR/Raman) in Gallium Compounds

Compound/SystemTechniqueFrequency (cm⁻¹)Assignment/NotesReference
Ga-acetylacetonato complexesIR1560-1595C-O stretching (chelated ligand) acs.org
GaX₃(dmso)₆IR/RamanVariesVibrations of [Ga(dmso)₆]³⁺ cation cdnsciencepub.com
Ga(III)-thiosemicarbazone complexesIRe.g., 3288, 3123, 2988 (N-H, O-H, C-H); 1529 (C=N); 1316, 698 (C=S)Ligand vibrations indicating coordination mdpi.comnih.gov
[Ga(H₂O)₆]³⁺ (aqueous)Raman526v₁(a₁g) GaO₆ mode rsc.orgresearchgate.net
Gallium(III) chloride systemsRamane.g., 405Tetrahedral GaCl₄⁻ species acs.org

Mass Spectrometry for Compound Identification and Speciation

Mass Spectrometry (MS) is a highly sensitive technique used for determining the mass-to-charge ratio (m/z) of ions, enabling the identification of compounds, determination of molecular weights, and analysis of isotopic composition. Various MS techniques are employed for gallium analysis, including Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Secondary Ion Mass Spectrometry (SIMS).

ICP-MS is widely used for elemental analysis, including the quantification of gallium in various matrices, even at trace and ultratrace levels rsc.orgresearchgate.netresearchgate.net. It is also employed in speciation studies, often coupled with chromatographic separation techniques (e.g., LC-ICP-MS) to identify different gallium-containing species in complex samples acs.orgnih.govpjoes.com. ESI-MS is particularly useful for characterizing the molecular ions of gallium complexes, providing information on their stoichiometry and fragmentation patterns. For example, ESI-MS has been used to study Al(III) and Ga(III) complexes with morin, revealing 1:2 and 2:3 stoichiometric ratios for Al:M and similar patterns for Ga:M complexes nih.gov. It has also been instrumental in confirming the formation and stoichiometry of gallium(III) thiosemicarbazone complexes mdpi.comnih.gov and gallium(I) complexes nih.govsurfacesciencewestern.com. SIMS, often utilizing a gallium focused ion beam, is employed for surface analysis and depth profiling, analyzing secondary ions generated during sample sputtering spbu.ruiaea.org. Furthermore, tandem mass spectrometry techniques, such as MAC-MSMS involving gallium, are used for the selective detection of phosphopeptides nih.gov.

Table 4: Mass Spectrometry Applications for this compound Characterization

TechniqueApplicationExample Gallium Species/ContextFindings/Information ObtainedReference
ICP-MSElemental Analysis, SpeciationTrace Ga in geological samples, Ga-phosphopeptide complexesQuantification, speciation of Ga species rsc.orgresearchgate.netresearchgate.netacs.orgnih.gov
ESI-MSMolecular Identification, StoichiometryGa-morin complexes, Ga-thiosemicarbazone complexes, Ga(I) complexesMolecular ions, complex stoichiometry, fragmentation mdpi.comnih.govnih.govnih.govsurfacesciencewestern.com
SIMS (with Ga FIB)Surface Analysis, Depth ProfilingSemiconductor materials, organic samplesSurface composition, depth profiles spbu.ruiaea.org
LC-ICP-MSSpeciation AnalysisSiderophores, metal-based drugsIdentification of different Ga species in complex matrices acs.orgnih.gov
MAC-MSMSSelective DetectionGa-phosphopeptide complexesSelective detection of phosphopeptides via Ga complexation nih.gov

Compound List

this compound (Ga³⁺, Ga⁺)

Chloro(phthalocyaninato)gallium(III) (ClGaPc)

µ-Oxobis(phthalocyaninato)gallium(III) (PcGaOGaPc)

Tris(diethyldithiorcarbamato)gallium(III) ([Ga(S₂C·NEt₂)₃])

Hexaaquagallium(III) ion ([Ga(H₂O)₆]³⁺)

Gallium(III) amide corroles

[Ga(BQA)₂]PF₆

Gallium(III) thiosemicarbazone complexes

Gallium(III) complexes with acetylacetonato ligand

Gallium(III) complexes with dimethyl sulfoxide (dmso)

Gallium(III) phosphate hydrate (B1144303) (Ga₃(H₃O)H₈(PO₄)₆·6H₂O)

RbGa₃(PO₄)₂(HPO₄)F₄·C₅N₂H₁₆·2H₂O (MIL-145)

Ga-N₂ complex

Ga-morin complexes

Ga-phosphopeptide complexes

Gallium(I) complexes

Gallium(III) chloride systems

Gallium(III) perchlorate solutions

Gallium(III) nitrate solutions

Gallium(III) sulfate (B86663) solutions

Gallium(III) citrate (B86180) complexes

Gallium arsenide (GaAs)

Reactivity and Catalytic Applications of Gallium Cations

Fundamental Reaction Pathways

The reactivity of gallium cations is characterized by several fundamental pathways, including oxidative addition, insertion chemistry, and cycloaddition reactions. These processes are central to the role of gallium cations in both stoichiometric and catalytic transformations.

Oxidative Addition Reactions with E-H Bonds

Gallium(I) cations exhibit a pronounced ability to undergo oxidative addition with a variety of element-hydrogen (E-H) bonds, a reaction that is fundamental to many catalytic cycles. researchgate.netrsc.org This process involves the formal oxidation of the Ga(I) center to Ga(III) with the concurrent cleavage of the E-H bond.

The gallium(I) derivative [Ga({N(dipp)CMe}2CH)] (where dipp = 2,6-diisopropylphenyl) has been shown to undergo facile oxidative addition reactions with several E-H bonds, including N-H, P-H, O-H, Sn-H, and even H-H bonds. researchgate.net These reactions typically proceed at mild temperatures, highlighting the high reactivity of the Ga(I) center. researchgate.net For instance, the reaction with diphenylphosphine (B32561) results in the formation of a Ga(III) hydride phosphide (B1233454) complex. researchgate.net Similarly, univalent Ga[Al(ORF)4] (where ORF = OC(CF3)3) reacts with P-H bonds in an oxidative addition process to form a dicationic gallium hydride complex. rsc.org

The scope of oxidative addition is not limited to polar E-H bonds. Dihydrogen (H-H) can add across a Ga-Zn bond in a heterobimetallic cation, leading to the formal two-electron oxidation of the gallium(I) center. nih.gov This reactivity underscores the ability of gallium cations to activate even non-polar bonds.

Furthermore, computational studies have explored the oxidative addition of [Ga(oDFB)]+ into the H-Si bond of HSiMe3, suggesting a potential mechanism for hydrosilylation reactions. researchgate.net The reactivity of gallium(I) cations towards E-H bonds is a testament to their utility in bond activation, a key step in many catalytic processes. rsc.orgacs.org

Table 1: Examples of Oxidative Addition Reactions with Gallium(I) Cations

Substrate (E-H) Gallium(I) Reagent Product Type Reference
Diphenylphosphine (P-H) [Ga({N(dipp)CMe}2CH)] Ga(III) hydride phosphide researchgate.net
Triphenyltin hydride (Sn-H) [Ga({N(dipp)CMe}2CH)] Ga(III) hydride stannide researchgate.net
Diethylamine (N-H) [Ga({N(dipp)CMe}2CH)] Ga(III) hydride amide researchgate.net
Ethanol (O-H) [Ga({N(dipp)CMe}2CH)] Ga(III) hydride alkoxide researchgate.net
Dihydrogen (H-H) [Ga({N(dipp)CMe}2CH)] Ga(III) dihydride researchgate.net
Phenylsilane (Si-H) [AM{Al(NONDipp)}]2 Aluminum(III) (silyl)(hydrido) complex acs.org

Insertion Chemistry

Insertion reactions represent another important facet of gallium cation reactivity. Low-valent gallium(I) species can insert into various chemical bonds, leading to the formation of new, more complex structures. A notable example is the insertion of the gallium(I) bisimidinate, Ga(DDP), into zinc-carbon (Zn-C) and zinc-chlorine (Zn-Cl) bonds. researchgate.net

The reaction of two equivalents of Ga(DDP) with dimethylzinc (B1204448) (ZnMe2) results in a double insertion product, forming a complex where two {Ga(DDP)Me} units are bonded to a central zinc atom. researchgate.net In contrast, the reaction with zinc chloride (ZnCl2) in tetrahydrofuran (B95107) (THF) leads to a mono-insertion product, where a single {Ga(DDP)Cl} moiety has inserted into one of the Zn-Cl bonds. researchgate.net These reactions demonstrate the ability of gallium(I) cations to act as building blocks for constructing larger, multimetallic assemblies.

Cycloaddition Reactions

Gallium cations participate in various cycloaddition reactions, which are powerful methods for the construction of cyclic and heterocyclic compounds. Gallium(III) cations have been shown to catalyze three-component (4+3) cycloaddition reactions. acs.org

Monovalent gallium diyls of the type LM (where L is a bulky β-diketiminate ligand) undergo (1,4)-cycloaddition with acyclic dienes like butadiene. researchgate.net This reactivity is distinct from the corresponding aluminum analogue, which reacts with a wider variety of dienes. researchgate.net

More complex cycloadditions are also possible. A gallacyclopentene complex, formed via oxidative cyclization of a Ga(I) complex with a 1,3-diene, can undergo further reactions. rsc.org Upon visible-light irradiation, this Ga(III) complex undergoes homolytic cleavage of a Ga-C bond, enabling subsequent mono- and double-insertion reactions with isocyanides. rsc.org This sequence ultimately achieves a [4+1+1] cycloaddition of 1,3-dienes and isocyanides, showcasing a redox cycle involving Ga(I) and Ga(III) for organic synthesis. rsc.org

This compound-Mediated Catalysis

The unique reactivity of gallium cations has been harnessed in various catalytic applications, particularly in polymerization and carbon-carbon bond-forming reactions. Both Ga(I) and Ga(III) species have demonstrated catalytic activity, often mimicking the behavior of transition metal catalysts.

Olefin Polymerization and Oligomerization Catalysis

Gallium cations have emerged as effective catalysts for the polymerization and oligomerization of olefins. Cationic gallium(I) complexes, such as [Ga(arene)2 or 3][Al{OC(CF3)3}4], have been shown to catalyze the polymerization of isobutene. nsf.govresearchgate.net These reactions can produce highly reactive polyisobutylene (B167198) with a high content of terminal olefinic double bonds. researchgate.net DFT studies suggest that the polymerization initiated by Ga(I) may proceed through a coordinative mechanism involving oxidative addition of Ga(I), β-hydride elimination, and insertion of isobutylene (B52900) units into the C-Ga bond. rsc.org

Silica-supported, single-site Ga(III) ion catalysts are effective for the oligomerization of ethylene (B1197577) and propylene, producing a distribution of linear olefins. nih.govresearchgate.net These Ga(III) catalysts can form higher molecular weight olefins compared to their Zn(II) counterparts. nih.govresearchgate.net Spectroscopic and computational studies suggest that this oligomerization proceeds via a Cossee-Arlman-type mechanism, involving metal hydride and metal alkyl intermediates formed through olefin insertion and β-hydride elimination steps. nih.govresearchgate.net The initiation of the catalytic cycle is proposed to occur via heterolytic C-H dissociation of the olefin at elevated temperatures. nih.gov

Cationic gallium alkyl species, generated from the reaction of gallium amidinate complexes with activators like [Ph3C][B(C6F5)4], are also active in ethylene polymerization. acs.org Furthermore, aqueous cationic olefin polymerization using tris(pentafluorophenyl)gallium has been investigated, demonstrating the versatility of gallium-based catalysts in different reaction media. researchgate.net

Table 2: this compound-Based Olefin Polymerization/Oligomerization Catalysis

This compound Type Olefin Product Proposed Mechanism Reference
Ga(I) arene complex Isobutene Highly reactive polyisobutylene Coordinative polymerization nsf.govresearchgate.net
Ga(III) on SiO2 Ethylene, Propylene Linear olefins Cossee-Arlman nih.govresearchgate.net
Ga(III) alkyl amidinate Ethylene Polyethylene Cationic polymerization acs.org
Ga(C6F5)3 Styrene Polystyrene Cationic polymerization researchgate.net

C-C Bond Formation Catalysis (e.g., Hydroarylation of Alkynes)

Gallium cations are effective catalysts for carbon-carbon bond formation reactions, with the hydroarylation of alkynes being a prominent example. nsf.govacs.org In these reactions, gallium(III) salts act as π-acid catalysts, activating the alkyne towards nucleophilic attack by an arene. acs.orgnih.gov

For instance, gallium trichloride (B1173362) (GaCl3) can catalyze the intramolecular hydroarylation of alkynes to synthesize fluoranthenes. acs.orgbeilstein-journals.org This transformation can also be catalyzed by gold(I) complexes, highlighting the ability of gallium cations to mimic the catalytic behavior of transition metals in π-acid catalysis. acs.orgbeilstein-journals.org The development of well-defined cationic gallium halides has provided a "silver-free" protocol for such reactions, which is advantageous in catalysis. acs.org

The catalytic activity of gallium cations in hydroarylation is attributed to their ability to act as soft Lewis acids, which can trigger the formation of highly delocalized non-classical carbocations from alkynes. universite-paris-saclay.fr This activation mode facilitates the subsequent C-C bond formation.

Transfer Hydrogenation Reactions

Gallium cations have emerged as effective catalysts in transfer hydrogenation reactions, a process where hydrogen is transferred from a donor molecule to an acceptor, typically an unsaturated compound. nih.govresearcher.life This application is noteworthy as it showcases the ability of a main-group element to mimic the catalytic behavior often associated with transition metals. researcher.life

One of the key systems involves the use of [Ga(arene)n]+ salts, which have demonstrated catalytic activity in the transfer hydrogenation of alkenes. nih.gov For instance, the reduction of olefins can be achieved using 1,4-cyclohexadiene (B1204751) as a hydrogen source in the presence of a cationic gallium complex. researcher.lifeacs.org Research has shown that a cationic gallium(III) complex, [IPr·GaCl₂][SbF₆], is capable of catalyzing a tandem process that combines ring-closing carbonyl-olefin metathesis with a subsequent transfer hydrogenation step. acs.org This dual reactivity highlights the versatility of gallium cations in promoting complex organic transformations.

The development of new and more accessible sources of low-valent gallium is crucial for the expansion of this area of catalysis. nih.govd-nb.info The "GaOTf" system, derived from the oxidation of gallium metal with AgOTf, has been identified as a promising precursor for generating catalytically active gallium(I) species. nih.govd-nb.info The addition of crown ethers, such as 18-crown-6 (B118740), has been shown to enhance the yields in certain catalytic C-C bond-forming reactions, suggesting that the coordination environment of the this compound plays a significant role in its catalytic efficacy. nih.gov

Bond Activation in Synthetic Chemistry

The capacity of gallium cations to activate strong chemical bonds is a cornerstone of their application in synthetic chemistry. krossing-group.de This reactivity stems from the electronic structure of low-valent gallium(I), which possesses a 4s²4p⁰ electron configuration, enabling it to participate in reactions akin to oxidative addition and reductive elimination, processes fundamental to many catalytic cycles. rsc.org

The synthesis of highly reactive gallium(I) complex cations for bond activation often involves one-pot procedures, analogous to the in-situ preparation of active transition-metal catalysts. krossing-group.de The use of weakly coordinating anions is a critical factor in stabilizing the reactive this compound and preventing unwanted side reactions. nsf.gov This has led to the development of systems like [Ga(PhF)₂]⁺[pf]⁻ (where [pf]⁻ = [Al(OC(CF₃)₃)₄]⁻), which serve as robust starting materials for exploring the coordination chemistry and reactivity of Ga⁺. krossing-group.de

Recent research has also demonstrated the ability of gallaphosphene, a compound containing a Ga=P double bond, to undergo C(sp³)-H bond activation in reactions with acetophenone (B1666503) and acetone. nih.gov This reactivity underscores the potential of gallium-based systems in mediating challenging chemical transformations that are typically the domain of transition metal complexes. nih.gov

Mechanistic Investigations of this compound Catalysis

Understanding the mechanisms underlying this compound catalysis is essential for the rational design of more efficient and selective catalysts. Mechanistic studies often involve a combination of experimental techniques, such as NMR spectroscopy and X-ray crystallography, and computational methods like Density Functional Theory (DFT). nih.govrsc.org

Investigations into the hydrosilylation of olefins initiated by [Ga(PhF)₂]⁺[pf]⁻ have provided valuable insights into the reaction mechanism. rsc.org While a Chalk-Harrod-type mechanism involving oxidative addition of the Ga⁺ into the H-Si bond was initially considered plausible, further experimental and computational work pointed towards a more complex pathway. rsc.org It was discovered that in the absence of an olefin, the reaction between the Ga⁺ salt and a silane (B1218182) leads to the formation of H₂ and metallic Ga⁰, along with a degradation product of the counter-anion. rsc.org This suggests that the catalytic cycle may not exclusively revolve around a simple Ga⁺/Ga³⁺ redox couple.

The speciation of the gallium catalyst under reaction conditions is a critical aspect of mechanistic studies. nih.gov For instance, the "GaOTf" system, when prepared in arene solvents, is not a simple solution of Ga⁺ ions but rather a complex mixture of mixed-valence species containing both Ga(I) and Ga(III). nih.govd-nb.info The addition of ligands like 18-crown-6 can simplify this speciation by forming discrete Ga(I) crown ether complexes, which may be linked to the observed improvement in catalytic performance. nih.govd-nb.info

DFT calculations have been instrumental in elucidating the energetics of proposed reaction pathways. rsc.org In the context of Ga⁺-catalyzed hydrosilylation, calculations showed that the activation barriers for reductive elimination from a putative cationic gallium intermediate were prohibitively high, casting doubt on a simple oxidative addition/reductive elimination cycle. rsc.org Similarly, DFT studies on gallium-catalyzed tandem reactions have supported unexpected mechanisms, such as the activation of 1,4-cyclohexadiene by superelectrophilic gallium(III) dimers in transfer hydrogenation processes. acs.org

Gallium Cation in Supramolecular Chemistry and Host Guest Systems

Metallo-Supramolecular Architectures

The ability of the gallium cation to direct the assembly of organic ligands into well-defined, stable structures is a cornerstone of its application in supramolecular chemistry. These architectures range from helical structures to discrete cages and larger macrocycles.

Helicates are aesthetically pleasing supramolecular structures where one or more ligand strands wrap around a series of metal ions aligned along a central axis. The formation of gallium-based helicates is governed by the interplay between the coordination geometry of the Ga³⁺ ion and the topology of the organic ligands.

The design of gallium helicates often relies on ligands containing multiple bidentate chelating units. For instance, catecholamide ligands have been shown to form triple helices with Ga³⁺. The octahedral coordination preference of Ga³⁺ is satisfied by three bidentate ligands, leading to the formation of a dinuclear triple-stranded helical structure. Research has demonstrated the self-recognition and self-assembly of Gallium(III) catecholamide triple helices, showcasing the programmed formation of these complex architectures. Similarly, dinuclear gallium(III) helicates can be formed with carbonyl catechol ligands in the presence of lithium cations, which act as bridging ions between the catechol units.

The general principles for helicate design involve matching the ligand's binding sites with the metal ion's coordination preference. For an octahedral ion like Ga³⁺, ligands with two or three bidentate chelating sites are ideal for forming double- or triple-stranded helicates, respectively. The flexibility and length of the spacer connecting the binding sites within the ligand are also crucial factors that determine whether a helical structure or a different type of assembly, such as a cage, will be formed.

Helicate SystemLigand TypeMetal IonKey Design Principle
Gallium(III) Triple HelicateCatecholamideGa³⁺Three bidentate units per Ga³⁺ center for octahedral coordination
Dinuclear Gallium(III) HelicateCarbonyl CatecholGa³⁺, Li⁺Use of a secondary cation (Li⁺) to bridge and stabilize the dinuclear structure

Gallium cations can be integral components of larger molecules which, in turn, can be induced to form dimers or oligomers through the coordination of other cations. This hierarchical self-assembly leads to the formation of larger supramolecular structures.

A notable example is the cation-induced dimerization of crown-ether-substituted gallium phthalocyanine (B1677752). In this system, the gallium(III) ion resides at the center of a phthalocyanine macrocycle which is peripherally functionalized with crown ether moieties. The crown ethers can bind alkali metal cations such as K⁺, Rb⁺, or Cs⁺. This binding event links two gallium phthalocyanine molecules together, forming a well-defined dimer. Detailed studies have shown that two phthalocyanine units are connected by four alkali metal cations. Unlike analogous aluminum complexes, no μ-oxo bridge is formed between the gallium centers under similar conditions.

While the term oligomerization in the context of gallium often refers to catalytic processes like olefin oligomerization by silica-supported Ga³⁺ sites, supramolecular oligomerization driven by gallium cations is a less explored but emerging area. The principles of cation-induced dimerization can be extended to design systems capable of forming higher-order oligomers by using ligands with multiple cation binding sites or by controlling the stoichiometry of the interacting components.

The templating effect of the this compound is prominently displayed in the formation of large, hollow supramolecular structures such as heterocycles and cages. These assemblies possess internal cavities capable of encapsulating guest molecules.

A well-studied example is the self-assembled tetrahedral metallocage with the formula [Ga₄L₆]¹²⁻. This structure is formed from four Ga³⁺ ions at the vertices and six bis-bidentate catecholamide ligands spanning the edges of the tetrahedron. The formation of this highly anionic cage is thermodynamically driven by the encapsulation of a cationic guest molecule within its cavity. The cage possesses a significant internal volume (approximately 300-400 ų) and its flexible structure can adapt to accommodate guests of various sizes.

Furthermore, moieties containing gallium-gallium bonds have been utilized as effective building blocks for the generation of large macrocycles. Treatment of tetraalkyldigallium compounds with functionalized carboxylic acids results in macrocyclic structures where Ga-Ga units are bridged by organic spacer ligands. Depending on the spacer, these macrocycles can encapsulate solvent molecules like THF within their cavities. These findings demonstrate that the Ga-Ga bond is a robust template for constructing large, cyclic supramolecular entities.

Supramolecular StructureBuilding BlocksKey Features
[Ga₄L₆]¹²⁻ Cage4 Ga³⁺ ions, 6 bis-bidentate catecholamide ligandsTetrahedral geometry, large internal cavity, guest-templated assembly
Ga-Ga Bonded MacrocyclesR₂Ga-GaR₂ units, functionalized organic spacersLarge ring sizes (up to 1.9 nm diameter), encapsulation of solvent molecules

Guest Encapsulation and Recognition by this compound Assemblies

The hollow interiors of gallium-based supramolecular architectures, particularly cages, make them excellent hosts for a variety of guest molecules. This encapsulation is often selective, demonstrating the principle of molecular recognition.

The anionic [Ga₄L₆]¹²⁻ cage is particularly adept at encapsulating cationic guests. The strong electrostatic attraction between the negatively charged host and a positive guest is a primary driving force for encapsulation. Guests such as tetraalkylammonium cations (e.g., tetramethylammonium, tetraethylammonium) and organometallic cations have been successfully encapsulated. The process of encapsulation is complex, involving the displacement of solvent from the cavity and deformation of the host to allow the guest to enter. Computational studies have provided insight into the kinetics and thermodynamics of this process, identifying an initial ion-pair formation on the exterior of the cage, followed by the guest's entry through a portal created by the rotation of the naphthalene (B1677914) walls of the ligands.

The binding affinity of guests to the [Ga₄L₆]¹²⁻ cage has been quantified through various techniques, including electrospray ionization mass spectrometry. The binding Gibbs energies for a series of cationic guests have been calculated and show a dependence on the nature of the guest.

Guest MoleculeHost AssemblyKey Findings on Encapsulation
Tetraethylammonium (NEt₄⁺)[Ga₄L₆]¹²⁻Encapsulation is a spontaneous process with a low energy barrier. The process involves ion-pair formation followed by entry into the cage.
Various Cationic Guests[Ga₄L₆]¹²⁻Binding Gibbs energies range from -2.1 to -11.2 kcal/mol, indicating strong host-guest interactions.
THFGa-Ga Bonded MacrocycleA THF molecule is encapsulated within the cavity of the macrocycle, demonstrating encapsulation by a neutral host.

Molecular recognition is also observed in these systems. The [Ga₄L₆]¹²⁻ host exhibits shape and size selectivity, preferentially binding guests that are complementary to its cavity. This selective binding has been exploited to accelerate chemical reactions by encapsulating reactants, effectively creating a nanoscale reaction flask. For instance, the cage has been shown to catalyze the cyclization of pentadienyl alcohols.

Self-Assembly Processes Involving Gallium Cations

Self-assembly is the spontaneous organization of individual components into ordered structures, and it is a fundamental process in the formation of gallium-based supramolecular systems. The driving forces for these processes are typically non-covalent interactions, including coordination bonds, electrostatic interactions, and hydrogen bonding.

The formation of the [Ga₄L₆]¹²⁻ cage is a classic example of self-assembly driven by coordination chemistry. The Ga³⁺ ions and the catecholamide ligands spontaneously assemble in solution to form the thermodynamically stable tetrahedral structure, a process that is further stabilized by the presence of a suitable guest cation.

Electrostatic self-assembly is another important process involving gallium ions. This can occur on surfaces or in the formation of larger aggregates. For instance, gallium ions can be introduced into polymeric carbon nitride, which is then decorated with Ti₃C₂ MXene through in-situ electrostatic assembly to form a Schottky junction. In this case, the positive charge of the gallium species facilitates the assembly with the negatively charged MXene sheets.

Another form of self-assembly is observed with liquid gallium metal. Ligand-stabilized gold nanoparticles have been shown to spontaneously assemble on the surface of liquid gallium droplets suspended in solution. This process is driven by the reduction of the high interfacial tension between the gallium and the aqueous phase. While this involves elemental gallium rather than discrete cations in solution, the surface of the liquid metal possesses a thin oxide layer (containing Ga³⁺) that mediates these interactions. This method allows for the creation of hierarchically structured electronic devices.

Self-Assembly SystemComponentsDriving ForceResulting Structure
Tetrahedral CageGa³⁺ ions, catecholamide ligandsCoordination bonds, guest templating[Ga₄L₆]¹²⁻ supramolecular cage
Schottky JunctionGallium-doped carbon nitride, Ti₃C₂ MXeneElectrostatic attractionGa-PCN/Ti₃C₂ nanocomposite
Nanoparticle-Coated DropletsLiquid gallium, gold nanoparticlesReduction of interfacial tensionMicroscopic electronic components

Bioinorganic Aspects of Gallium Cations Fundamental Mechanisms

Mechanisms of Interaction with Biological Systems at a Molecular Level

The biological activity of the gallium cation stems primarily from its ability to substitute for or compete with iron in essential metabolic and cellular processes. This mimicry is facilitated by shared chemical properties, such as a similar ionic radius (octahedral Ga³⁺: 0.62 Å, Fe³⁺: 0.645 Å) and charge mdpi.comresearchgate.net.

Competition with Iron Metabolism and Transport Pathways (e.g., Transferrin)

Gallium(III) actively competes with iron(III) for uptake and transport within biological systems, significantly impacting cellular iron homeostasis mdpi.comresearchgate.netnih.govcapes.gov.brnih.govnih.gov.

Transferrin Binding: Transferrin (Tf) is the primary serum protein responsible for transporting iron throughout the body. The this compound exhibits a high affinity for transferrin, binding to its iron-specific sites. While Ga³⁺ binding constants to transferrin are substantial, they are generally slightly lower than those for Fe³⁺. For instance, binding constants for Ga³⁺ at physiological pH have been reported as log K₁ = 19.75 and log K₂ = 18.80, compared to Fe³⁺'s values of approximately 21.91 researchgate.net. The binding of Ga³⁺ to transferrin is influenced by the presence of carbonate ions, and Fe³⁺ can inhibit Ga³⁺ binding due to its higher affinity nih.govjst.go.jp. Transferrin-bound Ga³⁺ can then be internalized by cells via the transferrin receptor (TfR) pathway, similar to iron nih.gov.

Iron Metabolism Disruption: By binding to transferrin and potentially other iron-binding proteins like lactoferrin and ferritin, Ga³⁺ disrupts iron acquisition, transport, and utilization researchgate.netnih.gov. This interference affects numerous iron-dependent cellular processes, including DNA synthesis, electron transport chains, cellular respiration, and antioxidant defense mechanisms mdpi.comresearchgate.netnih.govnih.gov. Unlike Fe³⁺, which can undergo redox cycling between Fe²⁺ and Fe³⁺ states, Ga³⁺ is redox-inactive under physiological conditions. This lack of redox activity prevents it from participating in essential enzymatic reactions where iron's redox properties are critical, leading to metabolic dysfunction mdpi.comresearchgate.netnih.gov. Furthermore, Ga³⁺ can bind to bacterial siderophores and interfere with bacterial iron uptake systems, contributing to its antimicrobial activity researchgate.netresearchgate.net.

Enzyme Inhibition and Modulation (e.g., Ribonucleotide Reductase)

Gallium(III) exerts its biological effects, particularly its antiproliferative and antimicrobial actions, through the inhibition and modulation of various enzymes, especially those that are iron-dependent researchgate.netcapes.gov.brnih.gov.

Ribonucleotide Reductase (RNR): A key target of Ga³⁺ is ribonucleotide reductase (RNR), a critical enzyme in the de novo synthesis of deoxyribonucleotides, which are essential precursors for DNA replication and repair researchgate.netcapes.gov.brnih.govnih.govcovid19-help.orgresearchgate.netacs.org. RNR utilizes iron in its active site for catalysis. Gallium(III) can substitute for Fe³⁺ in the RNR enzyme. However, because Ga³⁺ is redox-silent, it cannot perform the necessary electron transfer steps, leading to the inactivation of the enzyme and a subsequent depletion of cellular deoxyribonucleotide pools nih.govresearchgate.netacs.org. An additional proposed mechanism involves the formation of Ga³⁺-nucleotide diphosphate (B83284) (NDP) complexes. These complexes are poorly recognized by RNR, effectively sequestering the enzyme's substrates and further inhibiting DNA synthesis researchgate.netacs.org.

Other Enzymes: Beyond RNR, Ga³⁺ has been implicated in the inhibition or modulation of other enzymes vital for cellular function. These include aconitase, catalase, nitric oxide synthase (NO synthase), DNA polymerases, ATPases, protein tyrosine phosphatases, and xanthine (B1682287) oxidase researchgate.netunmc.edumdpi.com. By disrupting the function of these enzymes, Ga³⁺ can broadly interfere with cellular metabolism, energy production, and signaling pathways.

Interaction with Nucleic Acids (DNA)

The this compound and its complexes can interact directly with nucleic acids, particularly DNA, which is a common target for many metal-based therapeutic agents researchgate.netbg.ac.rsacs.orgmjcce.org.mkaboutscience.eu.

DNA Binding Mechanisms: Gallium ions can bind to DNA, potentially by interacting with the negatively charged phosphate (B84403) backbone or intercalating between base pairs. This binding can lead to alterations in DNA structure and function, contributing to cytotoxic effects researchgate.netaboutscience.eu. Studies using spectroscopic methods have indicated that some gallium(III) complexes can bind to DNA, often with high affinity, suggesting a role in their anticancer activity acs.org. However, the affinity can vary depending on the specific gallium complex and the DNA structure bg.ac.rsacs.org.

Coordination Environment and Biological Activity

The biological activity of the this compound is intricately linked to its coordination environment, which dictates its stability, reactivity, and interaction with biological macromolecules mdpi.comnih.gov.

Coordination Geometry: Gallium(III) typically adopts an octahedral coordination geometry, similar to Fe³⁺ mdpi.comresearchgate.netbg.ac.rs. This preference for six-coordinate complexes is a key factor in its ability to mimic iron's interactions with biological ligands.

Ligand Interactions: In biological systems, Ga³⁺ coordinates with a variety of ligands, including water molecules, hydroxide (B78521) ions, and organic molecules present in biological fluids and cellular components bg.ac.rsmdpi.comsemanticscholar.orgosjournal.orgacs.org. The nature of these ligands can significantly influence the stability and biological activity of gallium species. For example, the coordination mode of Ga³⁺ with certain ligands can be pH-dependent, shifting from nitrogen to oxygen and sulfur donor atoms at higher pH values mdpi.com.

Mimicry and Stability: The fundamental basis of Ga³⁺'s biological activity lies in its ability to mimic Fe³⁺ due to comparable charge, ionic radius, and coordination preferences mdpi.comresearchgate.netrsc.org. This mimicry allows Ga³⁺ to enter iron metabolic pathways and bind to iron-binding proteins and metalloenzymes. The stability of gallium complexes is crucial; while some complexes are designed for stability (e.g., for imaging), others may need to release Ga³⁺ to exert therapeutic effects nih.gov. The tendency of Ga³⁺ to hydrolyze can also influence its coordination environment and biological interactions semanticscholar.orgresearchgate.netpsu.edu.

Hydrolysis Behavior of Gallium(III) Cations in Aqueous and Biological Buffer Systems

The behavior of the this compound in aqueous solutions, particularly under physiological conditions, is significantly influenced by hydrolysis. Gallium(III) ions are prone to hydrolysis across a wide pH range, leading to the formation of various monomeric and polynuclear hydroxide species semanticscholar.orgresearchgate.netpsu.eduresearchgate.net.

Hydrolysis Species: In aqueous solutions, Ga³⁺ can exist as free hydrated ions at low pH. As the pH increases, it undergoes hydrolysis to form species such as Ga(OH)²⁺, Ga(OH)₂⁺, and the neutral Ga(OH)₃ mdpi.com. At higher pH values, the anionic species Ga(OH)₄⁻ becomes dominant mdpi.com. Notably, Ga³⁺ also readily forms polynuclear hydroxides, including species like Ga₃(OH)₁₁²⁻, Ga₄(OH)₁₁⁺, and Ga₆(OH)₁₅³⁺ researchgate.netpsu.edu. The formation of these polycationic hydroxides is a characteristic feature of Ga³⁺ hydrolysis, making the determination of mononuclear species challenging semanticscholar.orgpsu.edu.

Physiological Conditions: Under physiological conditions (e.g., pH ~7.4, 37°C, 0.15 mol·dm⁻³ NaCl), Ga³⁺ exists as a mixture of monomeric and polynuclear hydroxides semanticscholar.orgresearchgate.netpsu.edu. In contrast to Fe³⁺, which is largely insoluble at physiological pH (solubility ~10⁻¹⁸ M), Ga³⁺ remains relatively soluble, with the gallate species (e.g., Ga(OH)₄⁻) being more soluble (~10⁻⁶ M) researchgate.net. This higher solubility allows Ga³⁺ to be more readily transported to potential biological targets, such as proteins and other chelatable compounds researchgate.net. The pH-dependent speciation is critical; for example, Ga³⁺ is released from transferrin at a higher pH (~6.5) than iron (~5.5), which can be advantageous in certain biological compartments like the mycobacterial phagosome nih.gov.

Advanced Materials Science Applications of Gallium Cation Systems

Incorporation of Gallium Cations into Bioactive Materials (Mechanism-focused)

Gallium cations (Ga³⁺) exhibit remarkable bioactivity, primarily driven by their ability to mimic iron cations (Fe³⁺) in biological systems. This mimicry stems from similar ionic radii, charge, and electronic configurations, allowing Ga³⁺ to interfere with essential biological processes mdpi.commdpi.comresearchgate.net.

Mechanisms of Gallium Cation Bioactivity:

Iron Mimicry and Metabolic Disruption: Gallium ions compete with Fe³⁺ for binding to bacterial siderophores and iron-binding proteins. This competition disrupts iron homeostasis, a critical element for bacterial survival and proliferation. By binding to these iron-dependent targets, Ga³⁺ can inhibit vital metabolic and signaling pathways mdpi.commdpi.comresearchgate.netsci-hub.se. Unlike Fe³⁺, Ga³⁺ is not redox-active, meaning it cannot participate in one-electron reduction processes. When bound to iron-binding proteins, it effectively blocks iron-dependent redox reactions, compromising bacterial cell function researchgate.net.

Enzyme Inhibition: Gallium cations have been shown to inhibit bacterial antioxidant enzymes, such as catalase. This inhibition leads to an accumulation of reactive oxygen species (ROS) within bacterial cells, causing oxidative stress and cell damage mdpi.com.

RNA Synthesis Inhibition: Research indicates that gallium nitrate (B79036) can bind to RpoB and RpoC, subunits of RNA polymerase in bacteria like Pseudomonas aeruginosa. This binding suppresses RNA synthesis, leading to reduced metabolic rates and energy utilization by the bacteria mdpi.com.

Bone Regeneration and Remodeling: In the context of bone tissue engineering, Ga³⁺ ions have demonstrated a dual effect: they stimulate the differentiation and activity of osteoblasts (bone-forming cells) while simultaneously inhibiting the activity and differentiation of osteoclasts (bone-resorbing cells) researchgate.netarxiv.org. This dual action is beneficial for promoting bone formation and reducing bone resorption, making gallium-containing biomaterials promising for treating bone defects and conditions like osteoporosis researchgate.netarxiv.org.

Incorporation into Bioactive Materials:

Gallium has been incorporated into various bioactive materials, including mesoporous bioactive glasses (MBGs) and calcium phosphates researchgate.netsci-hub.searxiv.orgmdpi.com. These materials can release Ga³⁺ ions into the surrounding environment, exerting their therapeutic effects. Gallium nanoparticles (Ga NPs) are also utilized, with their antibacterial properties attributed to the dissolution and release of Ga³⁺ ions sci-hub.se.

Mechanism of ActionDescriptionTarget/Effect
Iron Mimicry Ga³⁺ competes with Fe³⁺ for siderophores and iron-binding proteins.Disrupts iron metabolism, inhibits bacterial growth and proliferation.
Enzyme Inhibition Inhibits bacterial antioxidant enzymes (e.g., catalase).Increases reactive oxygen species (ROS), causing oxidative stress.
RNA Synthesis Inhibition Binds to RNA polymerase subunits (RpoB, RpoC).Reduces metabolic rates and energy utilization in bacteria.
Osteogenesis Stimulation Promotes osteoblast differentiation and activity.Enhances bone formation.
Osteoclast Inhibition Reduces osteoclast activity and differentiation.Inhibits bone resorption, beneficial for bone health.

Role of Gallium Cations in Nanomaterial Synthesis

Gallium cations are integral to the synthesis of various advanced nanomaterials, influencing their structure, properties, and applications.

Synthesis of Gallium-Containing Nanomaterials:

Gallium Oxide Nanoparticles (Ga₂O₃ NPs): These nanomaterials are synthesized through diverse methods, including solvothermal, hydrothermal, sol-gel, chemical bath deposition, and laser ablation techniques mdpi.comresearchgate.netsci-hub.seunimelb.edu.aunih.gov. A novel approach involves sonicating liquid gallium and annealing its native oxide skin to produce Ga₂O₃ nanostructures unimelb.edu.au.

Gallium Nitride Quantum Dots (GaN QDs): GaN QDs are typically synthesized via reactive laser ablation of gallium metal in a nitrogen atmosphere aip.orgaip.org. Other methods include solvothermal routes, reactions in molten salt/organic solvent mixtures, microemulsions, metathesis reactions, and laser ablation of GaN powder acs.org. The use of mesoporous silica (B1680970) matrices like MCM-41, combined with organogallium precursors such as tris(dimethylamido)gallium(III), facilitates the synthesis of GaN QDs with controlled properties acs.org.

Gallium-Doped Nanomaterials: Gallium doping is employed to modify the properties of other nanomaterials. For instance, gallium-doped zinc oxide (GZO) nanoparticles (NPs) are synthesized using solvothermal or heating-up methods, with gallium chloride serving as a common precursor acs.orgsci-hub.sejst.vn. The concentration of gallium doping significantly impacts the particle size, morphology, and bandgap energy of the resulting GZO NPs acs.orgsci-hub.sejst.vn.

Gallium Nanoparticles (Ga NPs): The synthesis of Ga NPs often involves hot injection or colloidal chemistry methods. For example, gallium chloride is used as a metal precursor with reducing agents like n-butyllithium and ligands such as oleylamine (B85491) to achieve stable, spherical nanoparticles acs.orgnih.gov. Colloidal synthesis from gallium alkylamides also yields monodisperse Ga NPs, which typically form a passivating native oxide shell upon exposure to air nih.govresearchgate.net.

Nanomaterial TypeSynthesis MethodKey Precursors/ReagentsNotes/Key Features
Gallium Oxide Nanoparticles (Ga₂O₃ NPs) Solvothermal, Hydrothermal, Sol-gel, Chemical Bath Deposition, Laser AblationGallium precursors (e.g., GaCl₃), solvents, catalystsVarious morphologies (nanoflakes, rods) reported. Sonication of liquid Ga followed by annealing is a novel method.
Gallium Nitride Quantum Dots (GaN QDs) Reactive Laser Ablation, Solvothermal, Pyrolysis of Organogallium PrecursorsGallium metal/precursors, N₂/NH₃ atmosphere, mesoporous silica (MCM-41)Quantum confinement effects observed.
Gallium-Doped ZnO Nanoparticles (GZO NPs) Solvothermal, Heating-up methodGallium chloride, Zinc chloride, solventsDoping concentration influences particle size, uniformity, and bandgap energy.
Gallium Nanoparticles (Ga NPs) Hot Injection, Colloidal Synthesis (Thermal Decomposition)Gallium chloride, n-butyllithium, oleylamine; Gallium alkylamidesMonodisperse particles, often with a native oxide shell, exhibiting colloidal stability.

This compound Precursors for Functional Inorganic Materials

Gallium cations serve as essential building blocks, introduced via various precursors, for the synthesis of a wide array of functional inorganic materials, particularly semiconductors and oxides.

Gallium Precursors and Resulting Materials:

Environmental and Recovery Chemistry of Gallium Cation Species

Gallium Speciation in Industrial and Waste Materials (e.g., Coal Fly ash)

Gallium in industrial waste materials, particularly coal fly ash (CFA), does not exist as a free element but is chemically bound within the complex mineralogical matrix. Its distribution among different phases is a critical factor influencing its extractability. The combustion conditions during coal processing significantly affect this distribution.

Research into gallium speciation in CFA reveals that it is predominantly associated with the aluminosilicate (B74896) glass and mullite (B73837) phases. researchgate.net Sequential leaching procedures are often employed to determine the partitioning of gallium among various chemical forms. Studies have shown that a very high percentage of gallium, often over 95%, is locked in the residual fraction, primarily within the stable aluminosilicate matrix. researchgate.net

The distribution of gallium can vary depending on the specific industrial source and the combustion temperature. For instance, in one study of bituminous coal fly ash, 72% of the gallium was associated with the mullite-quartz phase, while smaller fractions were found to be water-soluble (10%), organically bound (9%), and in an ion-exchangeable form (7%). researchgate.net In contrast, other analyses have found no ion-exchangeable forms of gallium, with the vast majority being in the residual fraction and a smaller amount linked to metal oxides. researchgate.net

The temperature of combustion plays a crucial role in determining the final speciation of gallium in the ash. At lower combustion temperatures (around 600 °C), a significant portion of gallium migrates into the glass phase. However, at higher temperatures (1000–1200 °C), it predominantly transfers into the more crystalline and chemically resistant mullite and quartz phases. researchgate.net This shift to more refractory phases at higher temperatures makes the gallium more difficult to leach using simple hydrometallurgical methods.

Table 1: Distribution of Gallium Species in Coal Fly Ash from Different Studies

Gallium Species Percentage Distribution (Study A) Percentage Distribution (Study B)
Associated with Mullite-Quartz 72% >95% (at 1000-1200°C)
Water-Soluble 10% Not identified
Organically Bound 9% Minor component
Ion-Exchangeable 7% Not identified
Associated with Metal Oxides Minor component Minor component

Hydrometallurgical Strategies for Gallium Recovery

Given the low concentrations and the refractory nature of gallium in many industrial wastes, hydrometallurgy is the primary route for its recovery. nih.gov These strategies involve a series of chemical processes designed to first dissolve the gallium from its solid matrix into an aqueous solution and then selectively separate it from other co-extracted elements.

Acid Leaching: Acidic solutions are effective at breaking down the aluminosilicate matrix of coal fly ash, thereby liberating the entrapped gallium. Mixtures of strong acids are often required for efficient extraction. at-spectrosc.com

Hydrofluoric Acid (HF): HF is particularly crucial for the quantitative recovery of gallium from coal fly ash because it is highly effective at dissolving silicate (B1173343) and aluminosilicate minerals. at-spectrosc.comtandfonline.com Studies have shown that leaching with acid mixtures containing HF can achieve recovery rates of 92-102%. at-spectrosc.comresearchgate.net

Mixed Acid Systems: Combinations such as sulfuric acid (H₂SO₄), nitric acid (HNO₃), and hydrochloric acid (HCl) with HF have been proven effective. at-spectrosc.comtandfonline.com For example, one study found that a mixture of HNO₃ and HF yielded a 93% recovery of gallium. tandfonline.com The optimal conditions for acid leaching depend on factors like acid concentration, temperature, and leaching time, with recoveries often exceeding 90% under optimized parameters. mdpi.com

Organic Acids: Research has also explored the use of organic acids, such as citric acid, following a calcination step with sodium fluoride (B91410) (NaF) to break the Si-O-Al bonds in the fly ash matrix. This method achieved a gallium leaching rate of 83.71%.

Alkaline Leaching: Alkaline leaching, typically using sodium hydroxide (B78521) (NaOH), is another viable strategy, particularly for materials where gallium is present in an amphoteric form. Gallium oxides and hydroxides are soluble in strong alkaline solutions, forming gallate ions (Ga(OH)₄⁻). mtech.edu This method can be highly selective and effective, with studies reporting gallium recovery as high as 96.83% from brown corundum dust under optimal conditions of NaOH concentration (200 g/L), temperature (363 K), and time (60 min). mdpi.com

Table 2: Comparison of Gallium Leaching Processes from Industrial Waste

Leaching Method Lixiviant Source Material Recovery Efficiency Reference
Mixed Acid Leaching H₂SO₄, HNO₃, HF Coal Fly Ash 92-102% at-spectrosc.comresearchgate.net
Mixed Acid Leaching HNO₃, HF Coal Fly Ash 93% tandfonline.com
Alkaline Leaching NaOH Brown Corundum Dust 96.83% mdpi.com
Alkaline Sintering & Acid Leaching Na₂CO₃ & HCl Gallium-enriched Tuff 93.4% nih.gov

Following the leaching step, the resulting solution, or leachate, contains gallium ions along with a variety of impurities. Ion exchange and adsorption are highly effective and widely used techniques for the selective separation and concentration of gallium from these complex aqueous solutions. nih.gov These methods rely on the ability of certain solid materials (resins or adsorbents) to selectively bind with gallium ions.

Ion Exchange Resins: Ion exchange is a reversible chemical process where ions from a solution are exchanged for similarly charged ions attached to an immobile solid particle. cnionresin.com For gallium recovery, chelating ion-exchange resins are particularly effective. These resins contain functional groups that form stable coordination complexes with gallium cations.

Types of Resins: Both anion and cation exchange resins can be used. For instance, weakly basic anion exchange resins have been used to extract gallium in the form of hydroxo complexes from alkaline aluminate solutions. researchgate.net Resins with iminodiacetic acid functional groups have also been tested for gallium recovery. mtech.edu

Mechanism: The process typically involves passing the gallium-containing leachate through a column packed with the ion-exchange resin. The resin selectively captures the gallium ions. Subsequently, a different solution (eluent), often a strong acid, is passed through the column to release the concentrated gallium ions from the resin, which can then be further processed. cnionresin.com The resin ion exchange method is considered a primary method for gallium recovery from Bayer liquor due to its high efficiency, simple operation, and low contamination. mdpi.comresearchgate.net

Adsorption Techniques: Adsorption involves the adhesion of atoms, ions, or molecules from a solution onto a surface. Various adsorbent materials are being developed for selective gallium recovery. This includes modified materials designed to have a high affinity for gallium ions. For example, solid-phase porous materials with high specific surface areas can be impregnated with extractants to create adsorbents with excellent selectivity and capacity for Ga³⁺ ions. acs.org The mechanism often involves a combination of ion exchange and chelation, with the maximum removal of gallium being pH-dependent. mdpi.com

The selection of the appropriate ion exchange resin or adsorbent depends on the chemical composition of the leachate, particularly its pH and the types and concentrations of competing ions.

Table 3: Overview of Ion Exchange and Adsorption Techniques for Gallium Recovery

Technique Material/Resin Type Mechanism Key Features
Ion Exchange Chelating Resins (e.g., with hydroxamic acids) Forms stable complexes with Ga³⁺ High selectivity and efficiency, especially from Bayer liquor. researchgate.net
Ion Exchange Weakly Basic Anion Exchange Resins Sorption of hydroxo complexes (e.g., Ga(OH)₄⁻) Effective for alkaline solutions. researchgate.net

Future Directions and Emerging Research Areas

Design of Novel Ligands for Tuned Gallium Cation Reactivity

The stability and reactivity of gallium cations are intrinsically linked to their coordination environment. A major thrust in current research is the design and synthesis of innovative ligands that can precisely control the electronic and steric properties of the gallium center. This allows for the fine-tuning of their reactivity for specific applications.

Macrocyclic ethers, such as crown ethers and cryptands, have been explored as effective stabilizing ligands for low-valent gallium(I) cations. surfacesciencewestern.comuwo.cacore.ac.uk For instance, the use of acs.orgcrown-4 has enabled the synthesis of the [Ga( acs.orgcrown-4)]+ cation, which serves as a valuable starting material for generating other gallium(I) complexes. surfacesciencewestern.comacs.org Cryptand[2.2.2] has also been employed to stabilize multinuclear low-valent gallium cations, leading to the first examples of binuclear complexes where two gallium centers are encapsulated within the cryptand cavity. uwo.cacore.ac.uk

Beyond traditional macrocycles, researchers are investigating a diverse array of ligand architectures. β-diketiminate ligands, for example, are well-known for stabilizing low-valent main group elements and have been used in gallium chemistry. nih.gov The coordination of GaCp* (where Cp* = η5-C5(CH3)5) to a Nickel(II) center has been shown to induce strong Lewis acidity at the gallium site, demonstrating how ligand coordination can dramatically alter the electronic structure and reactivity of the this compound. acs.orgnih.gov Other ligand systems being explored include curcuminoids, which feature a β-diketone system, and dithiocarbamates, which form stable complexes with Ga(III). mdpi.comrsc.org The choice of ligand is crucial in designing metallodrugs, aiming for both chemical stability and biological activity. mdpi.com The development of this "Ga+-Toolbox" allows for a one-pot synthesis of highly reactive Ga(I) complex cations, facilitating the electronic and steric fine-tuning needed for activating strong chemical bonds. krossing-group.de

The overarching goal is to develop a library of ligands that provide predictable control over the this compound's Lewis acidity, redox potential, and coordination geometry, thereby unlocking new reactivity patterns.

Ligand TypeExample(s)Gallium Oxidation StateKey Features
Crown Ether acs.orgcrown-4Ga(I)Stabilizes the cation; acts as a starting material for other Ga(I) complexes. surfacesciencewestern.comacs.org
CryptandCryptand[2.2.2]Ga(I)Encapsulates and stabilizes multinuclear gallium cations. uwo.cacore.ac.uk
CyclopentadienylCp* (Pentamethylcyclopentadienyl)Ga(I)Acts as a σ-donor ligand; its coordination to other metals can induce Lewis acidity at the Ga center. acs.orgnih.gov
β-Diketiminatenacnac-type ligandsGa(I)/Ga(III)Stabilizing ligands for low-valent main group elements; can be formed via dimerization of acetonitrile. acs.orgnih.gov
CurcuminoidDimethoxycurcuminGa(III)Natural product-derived ligands for creating metallodrugs. mdpi.com
DithiocarbamateAlicyclic and linear DTCsGa(III)Forms stable, homoleptic mononuclear complexes with potential cytotoxic activity. rsc.org
Thiouracil Derivatives2-thiouracil, 6-methyl-2-thiouracilGa(III)Coordination and stability are pH-dependent; potential for biomedical applications. nih.gov

Exploration of New Catalytic Transformations Involving Gallium Cations

Gallium cations, particularly in the +1 and +3 oxidation states, are emerging as versatile catalysts in organic synthesis. Their strong Lewis acidity and, in the case of Ga(I), ambiphilic nature (acting as both a Lewis acid and base) enable a wide range of chemical transformations. surfacesciencewestern.comalfachemic.com

Gallium(III) salts like gallium trichloride (B1173362) (GaCl3) and gallium triflate (Ga(OTf)3) are effective Lewis acid catalysts for reactions such as Friedel-Crafts alkylations and cycloisomerizations. alfachemic.com For example, GaCl3 can catalyze the cycloisomerization of ω-phenyl-1-yne compounds to produce dihydronaphthalene derivatives with high regioselectivity. alfachemic.com Ga(OTf)3 has been shown to promote the reaction of hydrazine and aldehydes or ketones with various diolefins. alfachemic.com

The development of low-valent gallium(I) cation catalysis is a particularly active area. The ambiphilicity of Ga(I) is critical for its reactivity, allowing it to undergo oxidative addition, insertion, and cycloaddition reactions. surfacesciencewestern.com For instance, [Ga(C6H5F)2]+ has been demonstrated as an effective catalyst for the polymerization of isobutylene (B52900). surfacesciencewestern.com The first catalytic use of elemental gallium, which proceeds through Ga(I) intermediates, has been developed for carbon-carbon bond forming reactions between allyl or allenyl boronic esters and acetals, ketals, or aminals. researchgate.net

A fascinating recent discovery is the dimerization of acetonitrile at a nickel/gallium complex, [Ni(GaCp*)4]2+, to form a nacnac-type β-diketiminate ligand. acs.orgnih.gov This transformation highlights how the coordination of a Ga(I) ligand to a transition metal can create a highly reactive, electrophilic gallium center capable of activating small molecules. acs.orgnih.gov Furthermore, gallium-modified zeolites (Ga-ZSM-5) are crucial catalysts for the dehydrogenation and aromatization of light alkanes, where cationic gallium species (Ga+ or GaH2+) are proposed as the active centers. osti.govnih.govacs.org

Future research will likely focus on expanding the scope of gallium-catalyzed reactions, including asymmetric catalysis, and developing more robust and recyclable catalyst systems. researchgate.net

Catalytic TransformationGallium SpeciesCatalyst ExampleSubstratesProduct(s)
CycloisomerizationGa(III)GaCl3ω-phenyl-1-yneDihydronaphthalene derivatives alfachemic.com
Friedel-Crafts ReactionsGa(III)GaCl3, Ga(OTf)3VariousPolycyclic compounds, C-C bonds alfachemic.com
PolymerizationGa(I)[Ga(C6H5F)2][Al(OC(CF3)3)4]IsobutylenePolyisobutylene (B167198) surfacesciencewestern.com
C-C Bond FormationGa(I)Ga(0)/Ag(I)/crown ether (in situ Ga(I))Allyl/allenyl boronic esters and acetals/ketalsHomoallylic/homopropargylic products researchgate.net
Alkane Dehydrogenation/AromatizationGa(I)/Ga(III) CationsGa-ZSM-5Light alkanesOlefins, Aromatics nih.govacs.org
Acetonitrile DimerizationGa(I) (activated)[Ni(GaCp*)4]2+Acetonitrileβ-diketiminate ligand acs.orgnih.gov

Advanced Spectroscopic and Computational Techniques for this compound Systems

A deep understanding of the structure, bonding, and electronic properties of gallium cations is essential for rational design and application. Advanced spectroscopic and computational methods are indispensable tools in this endeavor.

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Spectroscopy (XANES), are powerful techniques for probing the chemical state and coordination environment of gallium. uwo.cacore.ac.uk These methods have been used to determine the experimental oxidation state of gallium in novel cationic complexes, providing insights into the electron density at the gallium center and its potential reactivity. uwo.caosti.gov For example, XANES has been instrumental in the long-standing debate over the oxidation state of gallium in Ga-ZSM-5 catalysts under reaction conditions, helping to distinguish between Ga(I) and Ga(III) species. osti.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 71Ga NMR, is highly sensitive to the coordination environment of the gallium nucleus. It provides valuable information on the symmetry and nature of the species in solution. surfacesciencewestern.comresearchgate.net For instance, the 71Ga NMR chemical shift of the [Ga( acs.orgcrown-4)]+ cation was observed at -471 ppm, distinguishing it from other gallium species. surfacesciencewestern.com 1H NMR has been used to demonstrate that Ga3+ can displace Fe3+ from the native chelate pocket within Pseudomonal Quinolone Signal (PQS) complexes. nih.gov

Computational chemistry, primarily using Density Functional Theory (DFT), has become a cornerstone of this compound research. DFT calculations are used to:

Predict Structures: Optimize the geometries of complex gallium cations. nih.gov

Analyze Bonding: Employ tools like Natural Bond Orbital (NBO) analysis to understand the nature of the interactions between gallium and its ligands. surfacesciencewestern.com

Elucidate Reaction Mechanisms: Map out the energy profiles of catalytic cycles and other reactions.

Interpret Spectroscopic Data: Calculate NMR chemical shifts and simulate XANES spectra to aid in the assignment of experimental features. osti.govnih.gov

Assess Thermodynamic Feasibility: Evaluate the stability of proposed complexes and the energetics of reactions, such as the exchange of iron for gallium in biological chelates. nih.gov

The synergy between these advanced experimental and computational techniques provides a detailed picture of this compound systems, guiding the development of new materials and catalysts. uwo.cacore.ac.ukrsc.org

Interdisciplinary Research at the Interface of this compound Chemistry and Other Fields

The unique properties of gallium cations are fostering exciting interdisciplinary research, bridging inorganic chemistry with materials science, medicine, and environmental science.

Materials Science and Heterogeneous Catalysis: Gallium-modified zeolites are industrial catalysts for converting light alkanes into valuable olefins and aromatics. nih.gov Understanding the nature of the active cationic gallium sites ([GaH2]+, [Ga(OH)]2+, etc.) within the zeolite framework is a key area of research, combining organometallic synthesis, spectroscopy, and computational modeling to mimic and understand these single-site heterogeneous catalysts. osti.govnih.govescholarship.org

Bioinorganic Chemistry and Medicine: The Ga3+ cation shares similarities with the Fe3+ cation, such as ionic radius and charge. This mimicry allows gallium to interfere with iron metabolism in microorganisms, leading to potential applications as antimicrobial agents. nih.gov Research has shown that Ga3+ can bind to the bacterial signaling molecule PQS and displace iron, disrupting bacterial communication. nih.gov Furthermore, gallium complexes with various organic ligands, including thiouracil derivatives, dithiocarbamates, and curcuminoids, are being investigated for their potential as anticancer agents. mdpi.comrsc.orgnih.gov The design of these complexes aims to overcome the limitations of simple gallium salts and enhance their therapeutic efficacy. nih.gov

Radiopharmaceutical Chemistry: Gallium-68 is a positron-emitting isotope used in Positron Emission Tomography (PET) imaging. The development of stable chelators for the Ga3+ cation is crucial for creating targeted radiopharmaceuticals. Research into ligands like pentadentate macrocyclic bis-phosphinates is aimed at creating stable Ga-18F complexes for PET imaging, leveraging the coordination chemistry of the this compound. nih.gov

Environmental Science: The recovery of gallium, a critical element in the electronics industry, from waste streams is of growing importance. Peptides with a high affinity for Ga3+ are being investigated as a low-cost and environmentally friendly option for selective gallium recycling. rsc.org Computational and experimental studies are being used to understand the structural basis for this high-affinity binding, which could inform the design of new materials for metal separation and recovery. rsc.org

This cross-pollination of ideas and techniques is expected to accelerate discoveries and lead to novel applications of gallium cations in diverse technological and biomedical fields.

Q & A

Q. What are the key physicochemical properties of gallium cations (Ga³⁺) relevant to experimental design?

Gallium cations exhibit a trivalent charge (+3), ionic radius of 0.62 Å, and a melting point of 29.75°C . Their similarity to Fe³⁺ in charge and ionic radius (0.64 Å for Fe³⁺) underpins their use in iron-mimicry studies. However, Ga³⁺ cannot undergo redox cycling under physiological conditions, a critical distinction in biochemical applications . For experimental reproducibility, ensure purity verification via X-ray diffraction (XRD) or inductively coupled plasma mass spectrometry (ICP-MS), especially when substituting Ga³⁺ for Fe³⁺ in enzymatic studies .

Q. How can gallium(III) compounds be synthesized and characterized for materials science research?

Common gallium(III) compounds include GaCl₃ (gallium trichloride) and Ga₂(SO₄)₃ (gallium sulfate), synthesized via direct reaction of gallium metal with HCl or H₂SO₄ under inert atmospheres . Characterization requires:

  • Purity analysis : ICP-MS for elemental composition.
  • Structural verification : XRD for crystallinity and FTIR for ligand coordination (e.g., Ga-O-S bonds in sulfates) .
  • Thermal stability : Differential scanning calorimetry (DSC) to confirm melting points (e.g., GaCl₃ sublimes at 201°C) .

Advanced Research Questions

Q. What advanced spectroscopic methods enable precise quantification of gallium cations in complex matrices?

  • Laser-Induced Breakdown Spectroscopy (LIBS) with Machine Learning : A convolutional neural network (CNN) trained on LIBS spectral data achieved a detection limit of 0.05 wt% for Ga³⁺ in plutonium matrices, outperforming traditional calibration curves .
  • Synchrotron X-ray Absorption Spectroscopy (XAS) : Resolves Ga³⁺ coordination environments in biological systems (e.g., gallium maltolate in Pseudomonas aeruginosa) with edge-resolution ≤1 eV .
  • Limitations : Matrix effects in LIBS require matrix-matched standards, while XAS demands high-purity samples to avoid spectral interference .

Q. How does gallium disrupt bacterial iron metabolism, and what experimental models validate this mechanism?

Ga³⁺ competes with Fe³⁺ for uptake via siderophores (e.g., pyoverdine in P. aeruginosa). Key experimental approaches include:

  • Proteomic profiling : Label-free quantitative proteomics revealed downregulation of iron-dependent enzymes (e.g., catalase) in Ga³⁺-treated bacteria .
  • Growth inhibition assays : Minimal inhibitory concentration (MIC) of Ga(NO₃)₃ in iron-depleted media ranges from 2–8 µM for P. aeruginosa .
  • 57Fe Mössbauer spectroscopy : Confirms irreversible Ga³⁺ substitution in heme proteins, disabling redox activity .

Q. What contradictions exist in reported gallium cation behavior across different research studies, and how can they be resolved?

  • Contradiction 1 : Discrepancies in Ga³⁺ cytotoxicity thresholds (e.g., 10 µM vs. 50 µM in cancer cell lines).
  • Resolution : Standardize cell culture conditions (e.g., iron concentration, serum-free media) to isolate Ga³⁺-specific effects .
    • Contradiction 2 : Varied catalytic activity of Ga³⁺ in organic reactions (e.g., Friedel-Crafts alkylation).
  • Resolution : Control ligand coordination (e.g., using chloride vs. nitrate counterions) to modulate Lewis acidity .

Methodological Guidelines

Q. How can researchers ensure reproducibility in gallium-based semiconductor fabrication (e.g., GaAs, GaN)?

  • Atomic Layer Deposition (ALD) : For Ga₂O₃ thin films, use trimethylgallium (TMG) and H₂O as precursors at 200–300°C. Monitor thickness uniformity via ellipsometry (±0.1 nm precision) .
  • Cation combinatorial optimization : Vary In/Ga ratios in ALD-derived InGaO channels to tune electron mobility (10–30 cm²/V·s) for transistor applications .
  • Data reporting : Include full precursor stoichiometry, deposition rates, and post-annealing conditions (temperature, atmosphere) .

Q. What computational methods are used to predict this compound interactions in biological systems?

  • Density Functional Theory (DFT) : Models Ga³⁺ binding affinities to biomolecules (e.g., transferrin), revealing stabilization energies of −45 kcal/mol for Ga-transferrin complexes .
  • Molecular Dynamics (MD) : Simulates Ga³⁺ diffusion across lipid bilayers, showing 10x slower permeability vs. Fe³⁺ due to hydration shell differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.